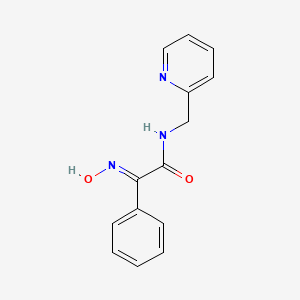
2-(6-amino-9H-purin-9-yl)-N-(2-hydroxyethyl)-N,N-dimethylethanaminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine base linked to an ethyl group and a hydroxyethyl group attached to a dimethylazanium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM typically involves multiple steps, starting with the preparation of the purine base. One common method involves the reaction of 6-chloropurine with ethylenediamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol in the presence of a base to yield the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM may involve large-scale synthesis using similar reaction pathways. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are performed in polar solvents with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups attached to the purine base.
科学的研究の応用
2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular processes and as a probe for investigating biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving purine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors involved in purine metabolism, modulating their activity and affecting cellular functions. It may also participate in signaling pathways, influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
tert-Butylamine: Another amine compound with distinct chemical properties and applications.
Uniqueness
2-(6-AMINO-9H-PURIN-9-YL)ETHYLDIMETHYLAZANIUM is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for scientific research.
特性
分子式 |
C11H19N6O+ |
|---|---|
分子量 |
251.31 g/mol |
IUPAC名 |
2-(6-aminopurin-9-yl)ethyl-(2-hydroxyethyl)-dimethylazanium |
InChI |
InChI=1S/C11H19N6O/c1-17(2,5-6-18)4-3-16-8-15-9-10(12)13-7-14-11(9)16/h7-8,18H,3-6H2,1-2H3,(H2,12,13,14)/q+1 |
InChIキー |
YEGYPEPBHBRXIL-UHFFFAOYSA-N |
正規SMILES |
C[N+](C)(CCN1C=NC2=C(N=CN=C21)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-chloro-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B15023409.png)
![2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl acetate](/img/structure/B15023414.png)
![(4-Benzylpiperidin-1-yl){2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}methanone](/img/structure/B15023421.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-[3-(diethylamino)propyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15023423.png)
![N-(4-bromo-2-methylphenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023426.png)
![2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B15023434.png)
![N-(4-ethylphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15023437.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15023445.png)
![8-phenyl-N-prop-2-enyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B15023450.png)
![ethyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B15023456.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B15023459.png)
![Ethyl 2-methyl-4-(3-phenoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15023475.png)
![N-[3-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B15023502.png)
